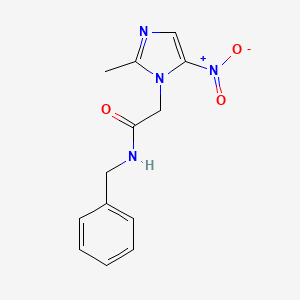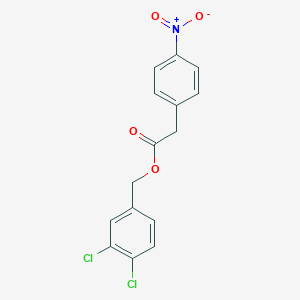![molecular formula C9H10ClN3O2S B5789125 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)
2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide, also known as CPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAC is a hydrazine derivative that contains a chlorophenyl group and a carbonyl group. This compound has a molecular weight of 289.81 g/mol and a melting point of 178-180°C.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has been shown to selectively inhibit COX-2, which is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever in rats. In addition, 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has been investigated for its potential use as an anticancer agent. Studies have shown that the compound induces apoptosis in cancer cells and inhibits tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is its selective inhibition of COX-2, which makes it a promising candidate for the development of anti-inflammatory drugs with reduced side effects. However, one of the limitations of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide. One area of interest is the development of novel COX-2 inhibitors based on the structure of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide. Another area of interest is the investigation of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide involves the reaction of 4-chlorophenol with acetyl chloride to form 4-chlorophenyl acetate. The resulting compound is then treated with hydrazine hydrate and carbon disulfide to yield 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide. The reaction mechanism involves the formation of an intermediate product, which then undergoes a series of reactions to form the final product.
Applications De Recherche Scientifique
2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use as an anticancer agent.
Propriétés
IUPAC Name |
[[2-(4-chlorophenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c10-6-1-3-7(4-2-6)15-5-8(14)12-13-9(11)16/h1-4H,5H2,(H,12,14)(H3,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAGPMRNWNRSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)

![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)
![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)


![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)



![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)